molecular formula C15H15N3O4 B13653454 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid

2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B13653454
M. Wt: 301.30 g/mol
InChI Key: MMZUYMRACDCOMP-FYVMKIQQSA-N
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Description

2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of an imidazole ring and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid involves multiple steps. One common method starts with the preparation of the norbornene derivative, which is then subjected to various electrophilic reactions to introduce the imidazole and propanoic acid groups . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, and alkylated forms.

Scientific Research Applications

2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various enzymatic pathways. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the propanoic acid moiety allows for diverse interactions and applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C15H15N3O4/c19-13-11-7-1-2-8(3-7)12(11)14(20)18(13)10(15(21)22)4-9-5-16-6-17-9/h1-2,5-8,10-12H,3-4H2,(H,16,17)(H,21,22)/t7-,8+,10?,11?,12?

InChI Key

MMZUYMRACDCOMP-FYVMKIQQSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)C(CC4=CN=CN4)C(=O)O

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CN=CN4)C(=O)O

Origin of Product

United States

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